Mass Shift for Distinct Resolution in LC-MS/MS
L-Glutamic Acid-13C5,15N provides a specific mass shift of +6 Da (M+6 isotopologue) compared to unlabeled L-glutamic acid (M). This is 1 Da greater than L-Glutamic Acid-13C5 (M+5) and 5 Da greater than L-Glutamic Acid-15N (M+1). In an LC-MS/MS setting, this larger mass difference reduces potential interference from the natural abundance of 13C (approx. 1.1%) and 15N (approx. 0.4%) in the analyte, thereby enhancing signal specificity and quantitative accuracy [1].
| Evidence Dimension | Mass-to-charge ratio (m/z) shift of molecular ion [M-H]- in negative ion mode |
|---|---|
| Target Compound Data | 152.0598 m/z (M+6) |
| Comparator Or Baseline | Unlabeled L-Glutamic Acid: 146.0460 m/z (M); L-Glutamic Acid-13C5: 151.0627 m/z (M+5); L-Glutamic Acid-15N: 147.0430 m/z (M+1) |
| Quantified Difference | Mass shift of +6 Da vs. unlabeled; +1 Da vs. 13C5-only; +5 Da vs. 15N-only. |
| Conditions | MS1 spectra in murine liver extracts using negative ion mode [1] |
Why This Matters
This unique M+6 signature minimizes spectral overlap and ensures unambiguous quantification of glutamate in complex biological samples, a critical requirement for accurate metabolomics and flux studies.
- [1] Hibbs, S. et al. Active transaminase futile cycling in dried and resuspended metabolite extracts. Nature Communications (2024). Fig. 4e. View Source
